1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate

Catalog No.
S1506885
CAS No.
13992-26-2
M.F
C14H19N3O9
M. Wt
373.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Azido-1-deoxy-beta-D-galactopyranoside tetraacet...

CAS Number

13992-26-2

Product Name

1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate

Molecular Formula

C14H19N3O9

Molecular Weight

373.32 g/mol

InChI

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)16-17-15/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14-/m1/s1

InChI Key

NHNYHKRWHCWHAJ-MBJXGIAVSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C

1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate is a chemical compound with the empirical formula C14H19N3O9 and a molecular weight of 373.32 g/mol. It is characterized by the presence of an azido group (-N3) and is a derivative of galactose, specifically a beta-D-galactopyranoside. This compound is often used in biochemical research due to its unique properties and reactivity, particularly in the context of glycosylation reactions and as a potential building block for more complex carbohydrates .

1-Az-GalNAc-tetraacetate itself likely doesn't have a specific biological mechanism of action. Its primary function lies in its utility as a versatile building block. Researchers can leverage the azide group for conjugation with probes, targeting ligands, or other biomolecules. This allows for the creation of customized tools to study various biological processes involving galactose recognition or interactions [].

Click Chemistry Reactions

1-Az-GalNAc tetraacetate readily participates in azide-alkyne cycloaddition (AAC) reactions, also known as "click chemistry" []. This powerful technique allows the formation of a stable triazole linkage between the azide group and an alkyne moiety on another molecule. This linkage formation is highly efficient, specific, and tolerant of various functional groups, making it ideal for the construction of complex molecules. Researchers have employed 1-Az-GalNAc tetraacetate in click chemistry to synthesize various:

  • Glycoconjugates: These are molecules containing both a sugar and another functional group. By attaching 1-Az-GalNAc tetraacetate to a molecule of interest via click chemistry, researchers can introduce a galactose moiety, enabling the study of its impact on the molecule's properties [].
  • Triazole-based fluorescent probes: The triazole ring formed during the click reaction can be incorporated into fluorescent molecules, allowing researchers to develop probes for various biological applications [].

Target Molecule Synthesis

The azide group in 1-Az-GalNAc tetraacetate can be further manipulated through various chemical transformations to access other functional groups. This versatility allows researchers to utilize 1-Az-GalNAc tetraacetate as a starting material for the synthesis of various target molecules, including:

  • Inhibitors for enzymes: By strategically modifying the azide group, researchers can create molecules that bind to and inhibit specific enzymes, such as Protein Tyrosine Phosphatase 1B (PTP1B) [].
  • Glycosylated drugs: Attaching a sugar moiety like galactose to a drug molecule can alter its properties, such as improving its solubility or targeting it to specific cells. 1-Az-GalNAc tetraacetate can serve as a valuable starting material for the synthesis of such glycosylated drugs.
, including:

  • Click Chemistry: The azido group can participate in copper-catalyzed azide-alkyne cycloaddition reactions, allowing for the formation of triazole linkages, which are valuable in bioconjugation and drug development.
  • Reduction Reactions: The azido group can be reduced to an amine, which can further react with other functional groups to form amides or other derivatives.
  • Glycosylation Reactions: As a glycosyl donor, it can participate in glycosylation reactions to form glycosides with alcohols or phenols, which is crucial in carbohydrate chemistry .

The synthesis of 1-azido-1-deoxy-beta-D-galactopyranoside tetraacetate typically involves several steps:

  • Starting Material: Begin with beta-D-galactopyranoside.
  • Protection: Protect the hydroxyl groups using acetylation to form tetraacetate derivatives.
  • Azidation: Introduce the azido group through nucleophilic substitution methods, often using sodium azide in the presence of suitable leaving groups.
  • Purification: The product is purified through crystallization or chromatography techniques to obtain the desired purity level .

1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate finds applications primarily in research settings:

  • Bioconjugation: Used as a building block for synthesizing glycoproteins and other glycoconjugates.
  • Chemical Biology: Serves as a tool for studying carbohydrate-protein interactions and mechanisms of glycosylation.
  • Drug Development: Potentially useful in developing targeted drug delivery systems due to its reactive azido group .

Interaction studies involving 1-azido-1-deoxy-beta-D-galactopyranoside tetraacetate focus on its role in biological systems:

  • Carbohydrate Recognition: Research has indicated that sugars interact with lectins and other carbohydrate-binding proteins, which could be explored using this compound.
  • Reactivity with Biomolecules: Studies may investigate how this compound reacts with proteins or nucleic acids, providing insights into its utility as a probe or marker in biological assays .

Several compounds share structural similarities with 1-azido-1-deoxy-beta-D-galactopyranoside tetraacetate. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1-Azido-2-deoxy-alpha-D-glucopyranosideAzido group on glucopyranoseDifferent anomeric configuration (alpha vs beta)
2-Azido-2-deoxy-beta-D-glucoseAzido group on glucoseFocused on glucose metabolism studies
4-Azido-4-deoxy-beta-D-galactopyranosideAzido group at the 4-position of galactoseMay exhibit different reactivity patterns
Galacto-configured glycosidesVarious configurations of galactose derivativesDifferent substituents affecting biological activity

The uniqueness of 1-azido-1-deoxy-beta-D-galactopyranoside tetraacetate lies in its specific configuration and functional groups that allow for distinct reactivity patterns compared to other similar compounds. Its application in click chemistry and potential for bioconjugation makes it particularly valuable in research contexts focused on carbohydrate chemistry and molecular biology .

XLogP3

0.7

Dates

Modify: 2023-08-15

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